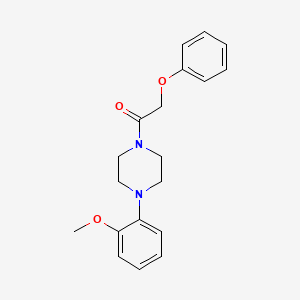
1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine, also known as MPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. MPP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine in lab experiments is its potential pharmacological properties. 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has been shown to have antipsychotic, antidepressant, and anxiolytic effects, which may make it a useful tool for studying these conditions. However, one limitation of using 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine in lab experiments is its relatively new status as a compound. More research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine and its potential pharmacological properties. Finally, the synthesis of new derivatives of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine may lead to the development of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, mechanism of action, and physiological effects of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine are still being studied. 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has been shown to have antipsychotic, antidepressant, and anxiolytic effects and may have potential applications in the treatment of neurological disorders. Further research is needed to fully understand the properties and potential applications of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine.
Synthesemethoden
The synthesis of 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine as a white crystalline solid with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-(phenoxyacetyl)piperazine has been studied for its potential pharmacological properties, including its antipsychotic, antidepressant, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-24-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPITYQMCQWUACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5679568.png)
![4-{5-[3-(ethylthio)phenyl]-2-furoyl}morpholine](/img/structure/B5679569.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5679579.png)
![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)


![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)
![8-(3,5-dimethylbenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679621.png)
![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)
![4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5679638.png)
![(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5679646.png)
![5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine](/img/structure/B5679647.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)